(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research conducted by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound similar to the requested chemical, highlighting its crystallization in a specific monoclinic space group and the presence of intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
Synthesis and Application in Organic Chemistry
Kobayashi et al. (2013) developed a three-step synthesis procedure for related compounds, demonstrating their utility in organic chemistry and potential applications in synthesizing complex heterocyclic structures (Kobayashi et al., 2013).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) synthesized compounds with structural similarities, assessing their anticancer activity and in vitro antibacterial and antifungal activities. This suggests potential applications of related compounds in pharmaceutical research (Katariya et al., 2021).
Molecular Docking Studies
Research by Sivakumar et al. (2021) involved molecular docking studies of a similar compound, indicating its possible application in drug design and understanding interactions with biological targets (Sivakumar et al., 2021).
Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted Hirshfeld surface computational analysis on a structurally similar compound, providing insights into its molecular interactions and potential applications in material sciences (Lakshminarayana et al., 2018).
DFT Study for Chemical Properties
Huang et al. (2021) performed a density functional theory (DFT) study on related compounds, revealing their physicochemical properties and potential applications in chemical research (Huang et al., 2021).
Antimicrobial Activity
Patel et al. (2011) explored the antimicrobial activity of pyridine derivatives, suggesting that similar compounds might have applications in developing new antimicrobial agents (Patel et al., 2011).
Organotin(IV) Complexes for Antimicrobial Activities
Singh et al. (2016) synthesized organotin(IV) complexes of a compound structurally similar to the requested chemical, evaluating their antimicrobial activities and potential as drug candidates (Singh et al., 2016).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) conducted anticancer and antituberculosis studies on derivatives of a similar compound, indicating its potential in treating these diseases (Mallikarjuna et al., 2014).
Metabolism and Pharmacokinetics
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a related compound, contributing to understanding its pharmacological properties (Sharma et al., 2012).
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUPFUMKJQIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.